Tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate
Description
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate is an organic compound with potential applications in various fields, including medicinal chemistry and industrial synthesis. This compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, making it a versatile molecule for chemical modifications and applications.
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)18-8-11(9-18)21-12(19)15-7-10-5-6-16-17(10)4/h5-6,11H,7-9H2,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHQSZRSZBJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)NCC2=CC=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the preparation of intermediate compounds, followed by functional group transformations to achieve the target molecule. Key steps may involve:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazole moiety: This step may involve coupling reactions, such as Suzuki-Miyaura coupling, to attach the pyrazole ring to the azetidine core.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes selecting appropriate catalysts, solvents, and reaction temperatures. Safety measures must be strictly followed to handle reactive intermediates and ensure the safety of personnel.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyloxy group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the azetidine or pyrazole rings, while reduction may produce reduced forms of these moieties.
Scientific Research Applications
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the biological activity of azetidine and pyrazole derivatives.
Industrial Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: This compound features a piperazine ring instead of a pyrazole ring.
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a methylsulfonyl group instead of the carbamoyloxy group.
Uniqueness
Tert-butyl 3-[(2-methylpyrazol-3-yl)methylcarbamoyloxy]azetidine-1-carboxylate is unique due to the presence of both the azetidine and pyrazole rings, which provide distinct chemical and biological properties. The combination of these moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
